molecular formula C11H14FN B2977880 Rac[(1r,3r)-3-fluoro-1-phenylcyclobutyl]methanamine, cis CAS No. 2137136-14-0

Rac[(1r,3r)-3-fluoro-1-phenylcyclobutyl]methanamine, cis

Cat. No.: B2977880
CAS No.: 2137136-14-0
M. Wt: 179.238
InChI Key: LOCFLTYDPJCCHI-PHIMTYICSA-N
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Description

Rac[(1r,3r)-3-fluoro-1-phenylcyclobutyl]methanamine, cis, is a compound of interest in the field of organic chemistry due to its unique structural features and potential applications. This compound contains a cyclobutyl ring substituted with a fluorine atom and a phenyl group, making it a valuable target for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac[(1r,3r)-3-fluoro-1-phenylcyclobutyl]methanamine, cis, typically involves the formation of the cyclobutyl ring followed by the introduction of the fluorine and phenyl substituents. One common approach is the cyclization of a suitable precursor, such as a 1,3-diene, under conditions that promote ring closure. The fluorine atom can be introduced using electrophilic fluorination reagents, while the phenyl group can be added via a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. This includes the use of continuous flow reactors for efficient cyclization and fluorination steps, as well as the application of catalytic systems to enhance reaction yields and selectivity.

Chemical Reactions Analysis

Types of Reactions

Rac[(1r,3r)-3-fluoro-1-phenylcyclobutyl]methanamine, cis, can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Rac[(1r,3r)-3-fluoro-1-phenylcyclobutyl]methanamine, cis, has several scientific research applications:

    Chemistry: It serves as a model compound for studying the effects of fluorine substitution on cyclobutyl ring stability and reactivity.

    Biology: The compound can be used in biochemical studies to investigate the interactions of fluorinated cyclobutyl derivatives with biological macromolecules.

    Industry: Utilized in the development of advanced materials and agrochemicals due to its unique structural properties.

Mechanism of Action

The mechanism by which Rac[(1r,3r)-3-fluoro-1-phenylcyclobutyl]methanamine, cis, exerts its effects involves interactions with specific molecular targets. The fluorine atom can influence the compound’s electronic properties, affecting its binding affinity to enzymes or receptors. The phenyl group may enhance hydrophobic interactions, contributing to the compound’s overall activity. Pathways involved in its mechanism of action include modulation of enzyme activity and receptor binding.

Comparison with Similar Compounds

Similar Compounds

    3-Fluorocyclobutylamine: Lacks the phenyl group, making it less hydrophobic.

    1-Phenylcyclobutylamine: Does not contain the fluorine atom, resulting in different electronic properties.

    3-Phenylcyclobutanone: Contains a carbonyl group instead of an amine, leading to different reactivity.

Uniqueness

Rac[(1r,3r)-3-fluoro-1-phenylcyclobutyl]methanamine, cis, is unique due to the combination of the fluorine atom and phenyl group on the cyclobutyl ring. This structural arrangement imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(3-fluoro-1-phenylcyclobutyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN/c12-10-6-11(7-10,8-13)9-4-2-1-3-5-9/h1-5,10H,6-8,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOCFLTYDPJCCHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(CN)C2=CC=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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